tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate
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Overview
Description
“tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate” is a chemical compound . It is related to “3,7,10-triazatricyclo [3.3.3.0,1,5]undecane trihydrochloride”, which is a compound with a molecular weight of 262.61 .
Synthesis Analysis
The synthesis of related compounds such as “3,7,10-triazatricyclo [3.3.3.0,1,5]undecane” and its derivatives has been described in the literature . The key intermediates, 3a,6a-disubstituted octahydropyrrolo [3,4- c ]pyrroles, are formed in a novel, one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines .Molecular Structure Analysis
The InChI code for a related compound, “tert-butyl dihydro-1H,4H-3a,6a- (methanoiminomethano)cyclopenta [c]pyrrole-2 (3H)-carboxylate”, is "1S/C14H24N2O2/c1-12 (2,3)18-11 (17)16-9-13-5-4-6-14 (13,10-16)8-15-7-13/h15H,4-10H2,1-3H3" . This provides information about the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of “3,7,10-triazatricyclo [3.3.3.0,1,5]undecane” involves the formation of 3a,6a-disubstituted octahydropyrrolo [3,4- c ]pyrroles in a one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines . This suggests that similar reactions may be involved in the synthesis of “this compound”.Physical and Chemical Properties Analysis
The molecular weight of a related compound, “3,7,10-triazatricyclo [3.3.3.0,1,5]undecane trihydrochloride”, is 262.61 . The InChI code for another related compound provides information about its molecular structure .Properties
IUPAC Name |
tert-butyl 3,7,10-triazatricyclo[3.3.3.01,5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-11(2,3)18-10(17)16-8-12-4-14-6-13(12,9-16)7-15-5-12/h14-15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANFWNYQTYHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC23CNCC2(C1)CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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